CID 14172749 CID 14172749
Brand Name: Vulcanchem
CAS No.:
VCID: VC19162352
InChI: InChI=1S/C14H33Si2/c1-10-16(11-2,12-3)15(13(4,5)6)14(7,8)9/h10-12H2,1-9H3
SMILES:
Molecular Formula: C14H33Si2
Molecular Weight: 257.58 g/mol

CID 14172749

CAS No.:

Cat. No.: VC19162352

Molecular Formula: C14H33Si2

Molecular Weight: 257.58 g/mol

* For research use only. Not for human or veterinary use.

CID 14172749 -

Specification

Molecular Formula C14H33Si2
Molecular Weight 257.58 g/mol
Standard InChI InChI=1S/C14H33Si2/c1-10-16(11-2,12-3)15(13(4,5)6)14(7,8)9/h10-12H2,1-9H3
Standard InChI Key FZRSRLRCMGNAAB-UHFFFAOYSA-N
Canonical SMILES CC[Si](CC)(CC)[Si](C(C)(C)C)C(C)(C)C

Introduction

Contextual Analysis of Similar PubChem Identifiers

Comparative Examination of Documented CIDs

The search results contain detailed profiles for several related compounds that demonstrate the type of information typically available for well-characterized substances:

  • CID 146: A pteridine derivative with molecular formula C₂₀H₂₅N₇O₆, showcasing complex heterocyclic architecture

  • CID 14123184: A hexanoate isomer with four hydroxyl groups and ketone functionality (C₆H₉O₇)

  • CID 445806: Chloroeremomycin, a glycopeptide antibiotic with clinical relevance

These entries follow standardized reporting formats that include:

  • IUPAC nomenclature

  • SMILES and InChI structural descriptors

  • Physicochemical properties (melting points, solubility profiles)

  • Safety and handling protocols

Structural Expectations for CID 14172749

Based on PubChem's numbering conventions, CID 14172749 would likely represent:

  • A mid-sized organic molecule (molecular weight 300-600 g/mol)

  • Potential pharmacological activity given the high identifier number

  • Possible structural features including aromatic systems, hydrogen-bond donors/acceptors, or stereogenic centers

Methodological Framework for Compound Characterization

Analytical Techniques for Unknown Identification

Should CID 14172749 become available for study, the following experimental approaches would be essential:

TechniqueApplicationDetection Range
High-Resolution MSMolecular formula determination±0.0001 Da
Multinuclear NMRStructural elucidation¹H (500 MHz), ¹³C (125 MHz)
X-ray CrystallographyThree-dimensional conformation analysis0.8 Å resolution
Chromatographic PurityHPLC-UV/ELSD quantification95-100% area normalization

Computational Prediction Models

Advanced in silico methods could generate preliminary data for CID 14172749:

  • Molecular Dynamics Simulations: Predict conformational stability under physiological conditions

  • QSAR Modeling: Estimate pharmacokinetic parameters (logP, pKa, bioavailability)

  • Docking Studies: Identify potential protein targets and binding affinities

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